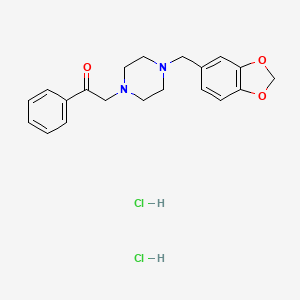

1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride

CAS No.: 6761-63-3

Cat. No.: VC18455420

Molecular Formula: C20H24Cl2N2O3

Molecular Weight: 411.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6761-63-3 |

|---|---|

| Molecular Formula | C20H24Cl2N2O3 |

| Molecular Weight | 411.3 g/mol |

| IUPAC Name | 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenylethanone;dihydrochloride |

| Standard InChI | InChI=1S/C20H22N2O3.2ClH/c23-18(17-4-2-1-3-5-17)14-22-10-8-21(9-11-22)13-16-6-7-19-20(12-16)25-15-24-19;;/h1-7,12H,8-11,13-15H2;2*1H |

| Standard InChI Key | BISFWKGTCGWFED-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)C4=CC=CC=C4.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s piperazine backbone is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Substitutions include:

-

Benzoylmethyl group: A phenyl ketone () attached to a methylene () linker at position 1.

-

Piperonyl group: A 3,4-methylenedioxybenzyl moiety () at position 4 .

The dihydrochloride salt form () improves aqueous solubility, critical for in vitro and in vivo studies . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 411.3 g/mol | |

| Solubility | High in polar solvents (e.g., water) | |

| Boiling Point | 147–149°C at 2 mmHg (analog) | |

| Melting Point | 36–40°C (free base analog) |

Synthesis and Chemical Behavior

Synthetic Pathways

The synthesis typically involves sequential alkylation and acylation reactions:

-

Piperazine ring formation: Base-catalyzed cyclization of ethylene diamine derivatives.

-

Benzoylmethyl introduction: Acylation with benzoyl chloride followed by methylene linkage.

-

Piperonyl substitution: Alkylation using piperonyl bromide or chloride .

-

Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride .

Reactivity and Stability

The compound exhibits reactivity typical of piperazine derivatives:

-

Nucleophilic substitution: At secondary amine sites.

-

Acid-base reactions: Protonation/deprotonation at nitrogen centers .

Stability is influenced by the electron-withdrawing benzoyl group, which reduces susceptibility to oxidative degradation .

Comparative Analysis with Related Compounds

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume